molecular formula C11H17N B3238646 Spiro[4.5]decane-6-carbonitrile CAS No. 141632-78-2

Spiro[4.5]decane-6-carbonitrile

Cat. No. B3238646
CAS RN: 141632-78-2
M. Wt: 163.26 g/mol
InChI Key: BKJWATAMLRBANP-UHFFFAOYSA-N
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Description

Spiro[4.5]decane-6-carbonitrile is a chemical compound with the molecular formula C11H17N . It is a derivative of spiro[4.5]decane, which is a type of spiro compound where two rings share the same atom .


Synthesis Analysis

The synthesis of spiro[4.5]decane derivatives has been reported in several studies. For instance, a Pd-catalyzed decarboxylative strategy has been used for the asymmetric construction of spiro[4.5]deca-6,9-dien-8-ones . This approach utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners . Another study reported a Rh(I) complex catalyzed dimerization of ene-vinylidenecyclopropanes to construct a series of products containing spiro[4.5]decane skeletons .


Molecular Structure Analysis

The molecular structure of spiro[4.5]decane-6-carbonitrile is characterized by a spiro[4.5]decane skeleton with a carbonitrile group attached to the 6-position . In spiro[4.5]decane derivatives, the 1,6-dioxaspiro[4.5]decane ring system is found in either spiro ®-6 or (S)-6 configuration .


Chemical Reactions Analysis

Spiro[4.5]decane derivatives can undergo various chemical reactions. A Pd-catalyzed decarboxylative strategy has been reported for the asymmetric construction of spiro[4.5]deca-6,9-dien-8-ones . This reaction could be performed at room temperature and generates CO2 as the sole by-product . Another study reported a Rh(I) complex catalyzed dimerization of ene-vinylidenecyclopropanes to construct spiro[4.5]decane skeletons .

Mechanism of Action

The mechanism of action for the synthesis of spiro[4.5]decane derivatives involves several steps. For instance, the Pd-catalyzed decarboxylative strategy involves the use of modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners . Another study revealed a counterion-assisted Rh(I)–Rh(III)–Rh(V)–Rh(III)–Rh(I) catalytic cycle involving tandem oxidative cyclometallation/reductive elimination/selective oxidative addition/selective reductive elimination/reductive elimination steps .

Future Directions

The synthesis and study of spiro[4.5]decane derivatives, including spiro[4.5]decane-6-carbonitrile, have potential applications in medicinal chemistry and the pharmaceutical industry . Future research could focus on exploring these applications and developing more efficient synthesis methods.

properties

IUPAC Name

spiro[4.5]decane-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c12-9-10-5-1-2-6-11(10)7-3-4-8-11/h10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJWATAMLRBANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCCC2)C(C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00770397
Record name Spiro[4.5]decane-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00770397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[4.5]decane-6-carbonitrile

CAS RN

141632-78-2
Record name Spiro[4.5]decane-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00770397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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